Lenvatinib
Descripción general
Descripción
Lenvatinib, comercializado bajo la marca Lenvima, es un medicamento contra el cáncer desarrollado por Eisai Co. Se utiliza principalmente para el tratamiento de ciertos tipos de cáncer de tiroides, carcinoma de células renales y carcinoma hepatocelular. This compound funciona como un inhibidor de múltiples quinasas, dirigéndose a varios receptores implicados en el crecimiento tumoral y la angiogénesis, incluidos los receptores del factor de crecimiento endotelial vascular (VEGFR) 1, 2 y 3 .
Aplicaciones Científicas De Investigación
Lenvatinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los inhibidores de quinasas y sus interacciones con varios receptores.
Biología: this compound se utiliza para investigar los mecanismos de la angiogénesis y el crecimiento tumoral.
Medicina: Clínicamente, this compound se utiliza para tratar el cáncer de tiroides, el carcinoma de células renales y el carcinoma hepatocelular. .
Mecanismo De Acción
Lenvatinib actúa como un inhibidor de la tirosina quinasa receptora. Inhibe las actividades de la quinasa de VEGFR1, VEGFR2 y VEGFR3, así como los receptores del factor de crecimiento de fibroblastos (FGFR) 1, 2, 3 y 4, el receptor del factor de crecimiento derivado de plaquetas (PDGFR) alfa, c-Kit y el protooncogén RET . Al bloquear estos receptores, this compound interrumpe las vías de señalización involucradas en el crecimiento tumoral, la angiogénesis y la progresión del cáncer .
Análisis Bioquímico
Biochemical Properties
Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). It also inhibits other receptor tyrosine kinases (RTKs) that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Cellular Effects
This compound has been shown to promote apoptosis, suppress angiogenesis, inhibit tumor cell proliferation, and modulate the immune response . It has been found to induce a G1 phase arrest, suppress cell proliferation in a dose-dependent manner, and diminish both the clonogenic ability and migratory activity of ER+ cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The progression of resistance to this compound has been observed with its increased application. The mechanisms underlying the development of this compound resistance in tumor therapy are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth and reduce microvessel density in brain lesions at optimal doses . High doses of this compound inhibited the proliferation and migration of pericytes .
Metabolic Pathways
This compound is metabolized extensively prior to excretion. This metabolism is mediated by multiple pathways, and several metabolites of this compound have been identified .
Transport and Distribution
Subcellular Localization
The subcellular localization of this compound is predominantly cytoplasmic .
Métodos De Preparación
Lenvatinib se sintetiza mediante un proceso de múltiples pasos que comienza con 4-amino-3-irgasan. La ruta sintética implica la protección de los grupos amino, el acoplamiento con 4-cloro-7-metoxiquinolina-6-amida, la desprotección de los grupos amino y la reacción con ciclopropilamina para producir this compound . Los métodos de producción industrial se han optimizado para mejorar el rendimiento y reducir los costos, incluido el desarrollo de una forma amorfa de mesilato de this compound .
Análisis De Reacciones Químicas
Lenvatinib experimenta varias reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo ciertas condiciones.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente involucrando sus grupos quinolina y fenoxi.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente metabolitos que conservan parte de la actividad farmacológica del compuesto original .
Comparación Con Compuestos Similares
Lenvatinib se compara a menudo con otros inhibidores de la tirosina quinasa como sorafenib y sunitinib. Si bien los tres fármacos se dirigen a múltiples quinasas, this compound tiene un espectro de actividad más amplio, particularmente contra FGFR, lo que contribuye a su perfil de eficacia único . Sorafenib y sunitinib, por otro lado, tienen diferentes objetivos primarios y se utilizan en contextos clínicos ligeramente diferentes.
Compuestos Similares
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
La combinación única de objetivos de this compound y su capacidad para inhibir múltiples vías involucradas en la progresión del cáncer lo convierten en una valiosa adición al arsenal de terapias contra el cáncer .
Propiedades
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKHXYHFSIKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194605 | |
Record name | Lenvatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET. | |
Record name | Lenvatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
417716-92-8 | |
Record name | Lenvatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenvatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenvatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lenvatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENVATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.